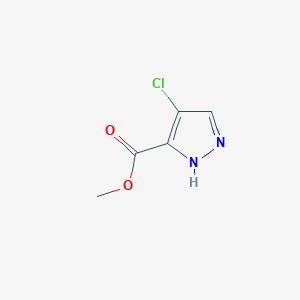

methyl 4-chloro-1H-pyrazole-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloro-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2/c1-10-5(9)4-3(6)2-7-8-4/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUQWWCPNUDMIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NN1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428078 | |

| Record name | methyl 4-chloro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005584-90-6 | |

| Record name | methyl 4-chloro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Advanced Chemical Transformations of Methyl 4 Chloro 1h Pyrazole 3 Carboxylate

Nucleophilic Aromatic Substitution on the Pyrazole (B372694) Ring System

The electron-deficient nature of the pyrazole ring, further accentuated by the electron-withdrawing methyl carboxylate group, facilitates nucleophilic aromatic substitution (SNA) at the C4 position, where the chloro substituent serves as a leaving group. This reactivity is a cornerstone of its synthetic utility, enabling the introduction of a diverse array of functional groups.

The general mechanism for the SNA reaction on methyl 4-chloro-1H-pyrazole-3-carboxylate proceeds through a Meisenheimer-like intermediate. A nucleophile attacks the C4 carbon, leading to the formation of a resonance-stabilized anionic σ-complex. The subsequent departure of the chloride ion restores the aromaticity of the pyrazole ring, yielding the substituted product. The rate of this reaction is influenced by the nucleophilicity of the attacking species, the solvent, and the reaction temperature.

A variety of nucleophiles have been successfully employed in the SNA of this compound. These include alkoxides, phenoxides, thiophenolates, and amines. The resulting products, such as 4-alkoxy-, 4-aryloxy-, 4-(arylthio)-, and 4-amino-1H-pyrazole-3-carboxylates, are valuable intermediates in the synthesis of agrochemicals and pharmaceuticals.

| Nucleophile | Reagent Example | Product Class |

| Alkoxide | Sodium methoxide | 4-Alkoxy-1H-pyrazole-3-carboxylate |

| Phenoxide | Sodium phenoxide | 4-Aryloxy-1H-pyrazole-3-carboxylate |

| Thiophenolate | Sodium thiophenolate | 4-(Arylthio)-1H-pyrazole-3-carboxylate |

| Amine | Pyrrolidine | 4-Amino-1H-pyrazole-3-carboxylate |

Electrophilic Reactivity at Unsubstituted Positions

While the pyrazole ring is generally considered electron-rich, the presence of the electron-withdrawing methyl carboxylate and chloro substituents in this compound deactivates the ring towards electrophilic attack. However, under forcing conditions, electrophilic substitution can occur at the unsubstituted N1 and C5 positions.

The regioselectivity of electrophilic attack is governed by a combination of electronic and steric factors. The N1 position is generally more susceptible to electrophilic attack than the C5 position due to the directing effect of the adjacent nitrogen atom. Common electrophilic transformations include N-alkylation, N-acylation, and N-arylation.

Electrophilic substitution at the C5 position is more challenging to achieve and typically requires harsher reaction conditions or the use of highly reactive electrophiles. Examples of such reactions include nitration and halogenation, which often proceed in low to moderate yields. The introduction of an electrophile at the C5 position further diversifies the functionality of the pyrazole core, opening up new avenues for synthetic exploration.

Tautomerism and Prototropic Equilibria in 1H-Pyrazoles and their Esters

1H-Pyrazoles, including this compound, can exist in tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. This prototropic equilibrium results in the presence of two tautomers: the 1H- and 2H-forms. In the case of this compound, the tautomeric equilibrium is between this compound and methyl 4-chloro-2H-pyrazole-3-carboxylate.

The position of the tautomeric equilibrium is significantly influenced by the nature and position of the substituents on the pyrazole ring. Electron-withdrawing groups, such as the methyl carboxylate group at the C3 position, tend to favor the 1H-tautomer. This preference is attributed to the stabilization of the 1H-form through resonance, which delocalizes the negative charge that develops on the pyrazole ring.

Conversely, electron-donating groups would be expected to favor the 2H-tautomer. The chloro substituent at the C4 position has a dual electronic effect: it is inductively electron-withdrawing but can also act as a weak π-donor through its lone pairs. In the case of this compound, the combined electronic effects of the chloro and methyl carboxylate groups result in a strong preference for the 1H-tautomer.

The different tautomeric forms of pyrazoles can be distinguished using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

In ¹H NMR spectroscopy, the chemical shifts of the ring protons and the N-H proton are sensitive to the tautomeric form. For this compound, the N-H proton of the favored 1H-tautomer typically appears as a broad singlet at a downfield chemical shift. The C5-H proton also exhibits a characteristic chemical shift that can be used to identify the major tautomer.

In ¹³C NMR spectroscopy, the chemical shifts of the carbon atoms in the pyrazole ring also differ between the tautomers. These differences can be used to determine the position of the tautomeric equilibrium.

IR spectroscopy can also provide insights into the tautomeric preferences. The N-H stretching frequency in the IR spectrum can help to distinguish between the 1H- and 2H-tautomers. The 1H-tautomer typically shows a characteristic N-H stretching band in the region of 3200-3400 cm⁻¹.

Palladium-Catalyzed Cross-Coupling Reactions Involving the C-Cl Bond

The C-Cl bond at the C4 position of this compound is amenable to activation by palladium catalysts, enabling a variety of cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures.

Common palladium-catalyzed cross-coupling reactions involving this compound include the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions.

Suzuki Coupling: This reaction involves the coupling of the chloropyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a versatile method for the formation of C-C bonds and has been used to synthesize a wide range of 4-aryl- and 4-heteroaryl-1H-pyrazole-3-carboxylates.

Heck Coupling: In the Heck reaction, the chloropyrazole is coupled with an alkene to form a new C-C bond. This reaction is useful for the synthesis of 4-vinyl- and 4-alkenyl-1H-pyrazole-3-carboxylates.

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the chloropyrazole and a terminal alkyne. It is a valuable method for the synthesis of 4-alkynyl-1H-pyrazole-3-carboxylates.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the chloropyrazole with an amine. It provides a direct route to a variety of 4-amino-1H-pyrazole-3-carboxylates.

The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of these cross-coupling reactions. Careful optimization of the reaction conditions is often necessary to achieve high yields and selectivity.

| Cross-Coupling Reaction | Coupling Partner | Bond Formed | Product Class |

| Suzuki | Boronic acid/ester | C-C | 4-Aryl/heteroaryl-1H-pyrazole-3-carboxylate |

| Heck | Alkene | C-C | 4-Alkenyl-1H-pyrazole-3-carboxylate |

| Sonogashira | Terminal alkyne | C-C | 4-Alkynyl-1H-pyrazole-3-carboxylate |

| Buchwald-Hartwig | Amine | C-N | 4-Amino-1H-pyrazole-3-carboxylate |

Chemo- and Regioselective Transformations of this compound

The presence of multiple reactive sites in this compound—namely the N1-H, C4-Cl, C5-H, and the ester group—presents both challenges and opportunities for selective chemical transformations. Achieving chemo- and regioselectivity is paramount for the efficient synthesis of desired products.

Chemoselectivity refers to the preferential reaction of one functional group in the presence of others. For example, the ester group can be selectively hydrolyzed or reduced without affecting the other functional groups by careful choice of reagents and reaction conditions. Similarly, N-alkylation at the N1 position can often be achieved selectively in the presence of the C4-Cl bond.

Regioselectivity concerns the preferential reaction at one position over another. A key regioselective challenge is the differentiation between the N1 and N2 positions for N-substitution. Generally, N-alkylation occurs preferentially at the N1 position due to steric hindrance from the C3-ester group and the electronic preference for the 1H-tautomer. However, the regioselectivity can be influenced by the nature of the electrophile and the reaction conditions.

Another aspect of regioselectivity is the competition between nucleophilic attack at the C4-Cl position and potential reactions at other sites. Under basic conditions, deprotonation of the N1-H can occur, leading to the formation of a pyrazolate anion. This anion can then participate in N-alkylation or other reactions. By carefully controlling the reaction conditions, it is possible to favor one reaction pathway over the other. For instance, using a non-nucleophilic base can promote N-deprotonation without competing nucleophilic attack at the C4 position.

Computational and Theoretical Investigations of Methyl 4 Chloro 1h Pyrazole 3 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and three-dimensional arrangement of atoms in methyl 4-chloro-1H-pyrazole-3-carboxylate. These studies are fundamental to understanding the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the properties of pyrazole (B372694) derivatives. eurasianjournals.comnih.gov For the related compound, 4-chloro-1H-pyrazole, DFT calculations using the B3LYP functional with a 6-311++G(d,p) or similar basis set have been employed to determine its optimized molecular structure, vibrational frequencies, and electronic properties. ufrj.brresearchgate.net

In such studies, the optimized geometry reveals key bond lengths and angles. For instance, in the pyrazole ring, the C–N and N–N bond lengths are critical indicators of the electronic environment. In proton-disordered 4-chloro-1H-pyrazole, C–N bond lengths are found to be in the range of 1.334 (2) to 1.335 (2) Å, and the N–N bond is approximately 1.346 (2) Å. nih.gov These values are influenced by the substituents on the ring. The presence of the electron-withdrawing chloro and methyl carboxylate groups in this compound would be expected to modulate these structural parameters.

DFT calculations also provide insights into the electronic properties through the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller energy gap generally implies higher reactivity. Furthermore, the Molecular Electrostatic Potential (MEP) map, another output of DFT calculations, visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites, which is essential for predicting intermolecular interactions. ufrj.brresearchgate.netnih.gov

A theoretical study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid using DFT at the B3LYP/6-31G(d) level showed a planar conformation and high electronic stability, highlighting its potential for optoelectronic applications. nih.gov Similar analyses for this compound would elucidate the combined effects of the chloro and ester groups on its planarity and electronic landscape.

Table 1: Representative Bond Lengths in Substituted Pyrazoles from Theoretical and Experimental Studies

| Bond | 4-chloro-1H-pyrazole (Crystal Structure) nih.gov | 1H-pyrazole (Structure) nih.gov |

|---|---|---|

| C–N | 1.334 (2) - 1.335 (2) Å | 1.350 - 1.356 Å |

| N–N | 1.345 (3) - 1.346 (2) Å | Not specified |

| C–C | Not specified | Not specified |

Note: These values provide a reference for the expected bond lengths in the pyrazole core.

The presence of the rotatable methyl carboxylate group at the C3 position means that this compound can exist in different conformations. Conformational analysis, often performed using DFT, is essential for identifying the most stable spatial arrangement of the atoms and understanding the energy landscape of the molecule. bohrium.com

The analysis typically involves scanning the potential energy surface by systematically rotating the dihedral angle of the ester group relative to the pyrazole ring. This process helps locate energy minima, corresponding to stable conformers, and transition states that separate them. The relative energies of these conformers determine their population at a given temperature. Studies on other 3(5)-disubstituted pyrazoles with ester or amide groups have shown that the conformational preference is a delicate balance of factors, including the aromaticity of the pyrazole ring, the potential for intramolecular hydrogen bonds, and intermolecular interactions. mdpi.com For example, the conformation of the carbonyl linkage is a key consideration in these analyses. mdpi.com Theoretical calculations on isolated molecules can predict the preference for a specific tautomer and conformation, which can then be compared with experimental data from X-ray crystallography or NMR. bohrium.commdpi.com

Theoretical Studies on Tautomerism and Proton Transfer Dynamics

N-unsubstituted pyrazoles, including this compound, can exist as two different annular prototropic tautomers due to the migration of a proton between the two ring nitrogen atoms. nih.govresearchgate.net For this specific molecule, the two possible tautomers are this compound and methyl 4-chloro-1H-pyrazole-5-carboxylate. The relative stability of these tautomers is a critical aspect of their chemistry, as it can influence their reactivity and biological activity. researchgate.net

Theoretical studies, primarily using DFT and MP2 methods, are powerful tools for investigating this tautomeric equilibrium. nih.govsciexplore.ir These calculations can determine the relative energies (ΔE) and Gibbs free energies (ΔG) of the tautomers in both the gas phase and in solution (using solvent models like PCM). sciexplore.ir The stability is highly dependent on the nature and position of the substituents on the pyrazole ring. nih.govresearchgate.net

Electron-donating groups (like -NH2, -OH, -CH3) tend to favor the tautomer where the substituent is at the C3 position. nih.gov

Electron-withdrawing groups (like -COOH, -CHO) generally stabilize the tautomer with the substituent at the C5 position. nih.govresearchgate.net

In the case of this compound, the molecule has an electron-withdrawing chloro group at C4 and an electron-withdrawing methyl carboxylate group at C3. The interplay between these groups determines the tautomeric preference. Theoretical studies on a library of 150 pyrazole derivatives using DFT (B3LYP/6-311++G(d,p)) have been performed to systematically unravel these substituent effects. nih.gov

Proton transfer between the nitrogen atoms can occur via intramolecular or intermolecular pathways. Computational studies have shown that the energy barrier for direct intramolecular proton transfer is very high (around 47-55 kcal/mol), making it an unlikely process. nih.gov Instead, the proton transfer is typically an intermolecular process, facilitated by other molecules, such as solvent molecules (e.g., water) or another pyrazole molecule, which significantly lowers the activation energy to the range of 10–14 kcal/mol. nih.gov Quantum dynamics simulations, such as ab initio multiple cloning (AIMC), have been used to model the ultrafast N-H bond dissociation dynamics upon photoexcitation, providing detailed insights into the proton transfer process on femtosecond timescales. rsc.org

Reaction Mechanism Predictions and Transition State Characterization

Computational chemistry plays a vital role in elucidating the mechanisms of reactions involving pyrazole derivatives. nih.gov By mapping the potential energy surface for a proposed reaction, theoretical calculations can identify the structures of reactants, intermediates, transition states, and products. The characterization of transition states and the calculation of activation barriers provide a quantitative understanding of reaction kinetics and selectivity. mdpi.com

For pyrazoles, several types of reactions have been studied computationally:

Cycloaddition Reactions: Pyrazoles are often synthesized via [3+2] cycloaddition reactions. Computational studies can model the concerted or stepwise nature of these reactions, explaining the observed regioselectivity. nih.gov

Electrophilic Substitution: The pyrazole ring can undergo electrophilic substitution. The C4 position is typically the most susceptible to attack. Theoretical models can predict the regioselectivity by analyzing the charge distribution and frontier orbitals of the pyrazole substrate. nih.govnih.gov

C-H Functionalization: Transition-metal-catalyzed C-H functionalization is a modern method for creating complex pyrazole derivatives. rsc.org Computational studies can help understand the catalytic cycle, including steps like oxidative addition, C-H activation, and reductive elimination, and rationalize the role of the catalyst and ligands. mdpi.com

For instance, a computational study on the dehydrogenation of amines catalyzed by a protic pyrazole ruthenium complex proposed that the reaction proceeds via a concerted, metal-ligand cooperative mechanism, where the pyrazole ligand is not directly involved in hydride abstraction but assists in a later protonation step. mdpi.com Such detailed mechanistic insights are crucial for optimizing reaction conditions and designing more efficient catalysts. nih.gov

Computational Prediction of Spectroscopic Properties

Theoretical methods are frequently used to predict and interpret the spectroscopic properties of molecules, providing a powerful complement to experimental measurements. For this compound, key spectroscopic data can be calculated.

Vibrational Spectra (IR): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net By comparing the calculated IR spectrum with the experimental one, researchers can confirm the structure and assign specific absorption bands to particular vibrational modes (e.g., N-H stretch, C=O stretch, C-Cl stretch). researchgate.netnih.gov

NMR Spectra: The chemical shifts (¹H and ¹³C NMR) can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). nih.gov These predictions are valuable for assigning peaks in experimental spectra and for distinguishing between different isomers or tautomers, as the chemical environment of each nucleus is sensitive to the molecular structure. mdpi.commdpi.com

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in a UV-Vis spectrum. ufrj.brresearchgate.net Studies on substituted pyrazoloquinolines have shown that TD-DFT can predict absorption maxima and explain bathochromic (red) or hypsochromic (blue) shifts based on the electronic nature of the substituents. mdpi.com

Table 2: Predicted Spectroscopic Data for a Related Pyrazole Derivative

| Property | Method | Predicted Value | Reference |

|---|---|---|---|

| UV-Vis (λmax) | TD-DFT | ~411 nm | For a phenyl-substituted pyrazoloquinoline mdpi.com |

| NH Stretching Vibration | DFT/B3LYP | 3445 cm⁻¹ (scaled) | For 4-chloro-1H-pyrazole researchgate.net |

Note: These values are for structurally related compounds and illustrate the type of data obtained from computational predictions.

Quantitative Structure-Reactivity Relationships (QSRR) for Pyrazole Derivatives

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR) are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.govnih.gov These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, such as machine learning or linear regression, to find a mathematical equation that relates these descriptors to the observed property. nih.gov

For pyrazole derivatives, QSAR studies have been successfully applied to predict their inhibitory activity against various enzymes. nih.govnih.gov The process involves:

Calculating Descriptors: A wide range of descriptors can be computed using quantum chemical methods. These include electronic descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges), steric descriptors (e.g., molecular volume, surface area), and thermodynamic descriptors (e.g., enthalpy of formation). nih.gov

Model Building: A training set of pyrazole derivatives with known activities/reactivities is used to develop the QSRR model. Statistical techniques are employed to select the most relevant descriptors and build a predictive equation.

Model Validation: The model's predictive power is tested using internal and external validation sets of compounds that were not used in the model's creation. nih.gov

A successful QSRR model can then be used to predict the reactivity of new, unsynthesized pyrazole derivatives, thereby guiding synthetic efforts toward compounds with desired properties and reducing the time and cost of experimental work. nih.gov For example, a QSAR model for pyrazole derivatives as epidermal growth factor receptor (EGFR) inhibitors was developed using DFT-calculated descriptors, showing a good correlation between predicted and observed biological activities. nih.gov

Advanced Applications in Chemical Research and Development

Methyl 4-Chloro-1H-pyrazole-3-carboxylate as a Versatile Synthetic Intermediate

The unique arrangement of substituents on the pyrazole (B372694) ring—a chloro group at position 4 and a methyl carboxylate group at position 3—makes this compound a highly versatile intermediate in organic synthesis. These functional groups provide reactive handles for a variety of chemical transformations, enabling chemists to construct intricate molecular frameworks. Pyrazoles, as a class of compounds, are well-regarded for their utility as synthetic precursors for a wide range of bioactive molecules, coordination complexes, and functional materials. The presence of both an electrophilic carbon atom (part of the carboxylate) and sites amenable to nucleophilic substitution or coupling reactions (the chlorinated position) enhances its synthetic potential.

The pyrazole core is a fundamental scaffold in medicinal chemistry and materials science. This compound serves as an excellent starting material for the synthesis of various complex heterocyclic systems. Its derivatives are instrumental in creating larger, polycyclic structures with specific biological activities or material properties.

For instance, substituted aminopyrazoles, which can be conceptually derived from or are structurally related to this compound, are extensively used as precursors for fused pyrazole systems. These aminopyrazoles can act as 1,3-bis-nucleophilic reactants in cyclocondensation reactions with 1,3-bis-electrophiles to yield fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines. The synthesis of these systems often involves the reaction of a 5-aminopyrazole derivative with various β-dicarbonyl compounds, leading to the regioselective formation of the pyrazolo[1,5-a]pyrimidine core.

Furthermore, the pyrazole scaffold is a key component in the synthesis of pyrazolo[3,4-d]pyrimidines, which are recognized for their biological significance, including their role as adenosine nucleoside analogues in cancer and viral therapy. The synthesis of these derivatives can be achieved by constructing the pyrimidine ring onto a pre-existing pyrazole molecule. For example, the hydrolysis of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a compound structurally analogous to the subject molecule, yields the corresponding carboxylic acid, which can then be cyclized with acetic anhydride to form a pyrazolo[3,4-d]oxazin-4-one intermediate. This intermediate subsequently reacts with various nucleophiles to afford a range of pyrazolo[3,4-d]pyrimidin-4-ones.

The versatility of the pyrazole ring allows for structural modifications at multiple positions, enabling the synthesis of a diverse library of heterocyclic compounds with potential applications in drug discovery and materials science.

| Starting Pyrazole Derivative | Reactant(s) | Resulting Heterocyclic System | Key Transformation |

|---|---|---|---|

| 5-Amino-1H-pyrazole derivatives | β-Dicarbonyl compounds | Pyrazolo[1,5-a]pyrimidines | Cyclocondensation |

| 5-Amino-1H-pyrazole-4-carboxylate derivatives | Acetic anhydride, followed by nucleophiles | Pyrazolo[3,4-d]pyrimidin-4-ones | Cyclization and substitution |

One of the most significant applications of pyrazole derivatives is in the synthesis of fused ring systems, particularly pyrazolo[3,4-b]pyridines. This bicyclic heterocyclic system is of great interest due to its wide range of biological activities, including potential use as antimicrobial agents and inhibitors of various kinases.

The construction of the pyrazolo[3,4-b]pyridine scaffold can be achieved through two primary strategies: forming a pyridine ring onto an existing pyrazole or forming a pyrazole ring on a pre-existing pyridine. This compound, after suitable modification (e.g., conversion to an aminopyrazole), is an ideal candidate for the first approach.

A common method for synthesizing pyrazolo[3,4-b]pyridines from aminopyrazole precursors is the Gould-Jacobs reaction. This reaction typically involves the condensation of a 3-aminopyrazole with a reactant like diethyl 2-(ethoxymethylene)malonate. The reaction proceeds through the formation of an intermediate which then undergoes cyclization. A subsequent reaction, often with phosphorus oxychloride (POCl₃), leads to the formation of a 4-chloro-substituted 1H-pyrazolo[3,4-b]pyridine. The substituents on the initial pyrazole ring, such as the methyl carboxylate group (or its derivatives), will be incorporated into the final fused product, allowing for the synthesis of a variety of substituted pyrazolo[3,4-b]pyridines.

The synthetic utility of pyrazole derivatives in forming such fused systems is a cornerstone of modern heterocyclic chemistry, providing access to novel compounds with potential therapeutic applications.

Scaffold for the Development of Advanced Materials

The pyrazole scaffold is not only crucial in medicinal chemistry but also serves as a fundamental building block for the creation of advanced materials, most notably Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from organic linkers and metal ions or clusters, with applications in gas storage, separation, catalysis, and sensing.

Pyrazolate-based MOFs are known for their exceptional stability, which is attributed to the high pKa of pyrazole, making them robust even in strongly alkaline solutions, a significant advantage over many carboxylate-based MOFs. The nitrogen atoms of the pyrazole ring act as effective coordination sites for metal ions, facilitating the assembly of intricate and stable three-dimensional networks.

This compound, with its multiple functional groups, represents a promising, albeit not yet extensively explored, ligand for the synthesis of novel MOFs. The carboxylate group can coordinate to metal centers, while the pyrazole nitrogen atoms can also participate in forming the framework structure. The chloro substituent offers a site for post-synthetic modification, allowing for the fine-tuning of the material's properties after the initial framework has been constructed.

Research has demonstrated the use of tritopic pyrazole-based ligands in the synthesis of microporous pyrazolate-bridged MOFs. Furthermore, pyrazole-based organoarsine ligands have been developed to create Arsenic Coordination Materials (AsCMs) with unique pore structures and potential applications in gas separations and sensing. These examples highlight the potential for derivatives of this compound to be employed in the rational design of functional materials with tailored properties.

| Material Type | Role of Pyrazole Scaffold | Potential Contribution of this compound | Key Properties |

|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | Organic linker providing coordination sites (N atoms) | Carboxylate and pyrazole N for coordination; Chloro group for post-synthetic modification | High thermal and chemical stability, tunable porosity |

| Coordination Polymers | Bridging ligand to connect metal centers | Formation of 1D, 2D, or 3D polymeric structures | Luminescent and catalytic properties |

Catalytic Roles and Applications of Pyrazole-Derived Ligands

The field of homogeneous catalysis heavily relies on the design of organic ligands that can coordinate to a metal center and modulate its reactivity and selectivity. Pyrazole-derived ligands have proven to be highly effective in a wide array of catalytic transformations due to their strong coordination to metal ions and the ease with which their electronic and steric properties can be modified.

Ligands derived from this compound can be designed to coordinate with various transition metals, such as palladium, ruthenium, and manganese, to form active catalysts. The pyrazole nitrogen atoms can act as donors, and the carboxylate group can either coordinate to the metal or be modified to introduce other coordinating functionalities.

Recent research has highlighted the effectiveness of pyrazole ligands in catalysis. For example, a catalytic system employing pyrazole ligands coordinated to manganese has been developed for efficient transfer hydrogenation reactions. Protic pyrazole complexes, where the N-H proton of the pyrazole ring is present, have been investigated for their role in metal-ligand cooperation and have found applications in various catalytic processes.

Palladium complexes bearing pyrazole-containing ligands are of particular interest. For instance, palladium complexes with pyrimidine-functionalized N-heterocyclic carbene (NHC) ligands, which can be conceptually linked to pyrazole structures, have been studied for their potential in C-H bond activation and oxidation reactions. The electronic properties of the pyrazole ring can influence the catalytic activity of the metal center, and the substituents on the ring provide a means to fine-tune the performance of the catalyst for specific applications. The development of robust and highly active palladium catalysts for C-H functionalization often involves the use of specialized ligands, and pyrazole derivatives represent a promising class of ligands for this purpose.

Environmental Fate and Degradation Mechanisms of Halogenated Pyrazole Carboxylates

Biodegradation Pathways in Aerobic and Anaerobic Environments

Under aerobic conditions , the biodegradation of chlorinated organic compounds can be challenging for microorganisms due to the stability of the carbon-chlorine bond. nih.gov However, some bacteria have evolved mechanisms to metabolize such compounds. For chlorinated aromatic compounds, degradation often proceeds through the removal of chlorine atoms (dehalogenation) and the cleavage of the aromatic ring, which is often facilitated by oxygenase enzymes. nih.gov In the case of methyl 4-chloro-1H-pyrazole-3-carboxylate, a likely initial step in aerobic biodegradation would be the hydrolysis of the methyl ester group to form 4-chloro-1H-pyrazole-3-carboxylic acid. This transformation is a common metabolic reaction in plants and microorganisms for various pyrazole (B372694) herbicides. acs.org Following ester hydrolysis, aerobic microorganisms could potentially hydroxylate the pyrazole ring, a common initial step in the degradation of aromatic compounds. This hydroxylation could then be followed by ring cleavage and further degradation into smaller, more readily metabolizable molecules. The presence of the chlorine atom may slow down this process, as chlorinated intermediates can sometimes be more resistant to further degradation.

Under anaerobic conditions , the degradation of chlorinated compounds often occurs through a process called reductive dechlorination, where the chlorine atom is removed and replaced by a hydrogen atom. clu-in.org This process is carried out by specific anaerobic bacteria that use the chlorinated compound as an electron acceptor. clu-in.org For this compound, anaerobic biodegradation would likely also begin with the hydrolysis of the ester linkage. Subsequently, reductive dechlorination of the resulting 4-chloro-1H-pyrazole-3-carboxylic acid could occur, yielding 1H-pyrazole-3-carboxylic acid. This dehalogenated intermediate would then be more susceptible to further anaerobic degradation, potentially leading to the breakdown of the pyrazole ring and eventual mineralization to carbon dioxide and methane. oup.com The rate and extent of both aerobic and anaerobic biodegradation will be highly dependent on environmental conditions such as microbial population, nutrient availability, temperature, and pH.

Photodegradation Studies and Mechanisms of Photo-transformation

Specific experimental data on the photodegradation of this compound is limited. However, studies on other pyrazole-based herbicides, such as pyraclonil (B1679897), provide valuable insights into potential photo-transformation mechanisms. nih.gov

The photochemical degradation of pyrazole compounds in aqueous environments can be influenced by factors such as pH and the presence of natural photosensitizers like fulvic acid and nitrate (B79036) ions. nih.gov For pyraclonil, photodegradation was observed to be faster under acidic conditions. nih.gov The primary mechanisms of photo-transformation for pyrazole herbicides can include:

C-N Bond Cleavage: The bond between the pyrazole ring and any attached substituent can be cleaved by UV radiation.

Photorearrangement: The pyrazole ring itself can undergo rearrangement upon absorption of light energy.

Demethylation: If a methyl group is present on the pyrazole ring nitrogen, it can be removed through a photolytic process.

Hydroxylation and Oxidation: The pyrazole ring can be hydroxylated, and further oxidation can lead to ring opening. nih.gov

For this compound, it is plausible that it would undergo similar photo-transformations. The chlorine atom on the pyrazole ring could also be a site for photolytic cleavage. The photodegradation of the phenylpyrazole insecticide ethiprole, for instance, involves cyclization and dechlorination. researchgate.net The presence of chromophores within the molecule, such as the pyrazole ring and the carboxylate group, suggests that it will absorb environmentally relevant UV radiation, initiating these degradation processes. The half-life of the compound under sunlight would depend on various factors including water depth, turbidity, and the presence of photosensitizing substances.

Hydrolytic Stability and Degradation in Aqueous Media

The hydrolytic stability of this compound is primarily determined by the reactivity of the methyl ester group. Ester hydrolysis is a well-understood chemical process that can be influenced by pH.

In aqueous media, the ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 4-chloro-1H-pyrazole-3-carboxylic acid, and methanol (B129727). This reaction can occur under acidic, neutral, and alkaline conditions, though the rate is typically accelerated at both low and high pH.

Acid-catalyzed hydrolysis: In acidic solutions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis (saponification): Under alkaline conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of the carboxylate anion and methanol. This process is generally faster than acid-catalyzed hydrolysis.

The pyrazole herbicide pyrazolate, for example, is known to be rapidly hydrolyzed to its active metabolite in aqueous solution. acs.org Given the structural similarity, it is expected that this compound would also be susceptible to hydrolysis. The rate of hydrolysis will be a critical factor in determining its persistence in aquatic environments. The resulting carboxylic acid is generally more water-soluble and may have different toxicological and environmental fate characteristics than the parent ester.

Identification and Characterization of Environmental Transformation Products

Without specific experimental degradation studies for this compound, the identification of its environmental transformation products remains speculative. However, based on the degradation pathways discussed above, a number of potential products can be hypothesized.

Table 1: Potential Environmental Transformation Products of this compound

| Transformation Process | Potential Product Name | Chemical Structure (if available) |

|---|---|---|

| Biodegradation (Aerobic/Anaerobic) | 4-chloro-1H-pyrazole-3-carboxylic acid | |

| 1H-pyrazole-3-carboxylic acid | ||

| Photodegradation | 4-hydroxy-1H-pyrazole-3-carboxylate | |

| Pyrazole ring cleavage products | Various smaller organic acids and aldehydes | |

| Hydrolysis | 4-chloro-1H-pyrazole-3-carboxylic acid |

The primary and most predictable transformation product from both biodegradation and hydrolysis is 4-chloro-1H-pyrazole-3-carboxylic acid . Further degradation under anaerobic conditions could lead to 1H-pyrazole-3-carboxylic acid through reductive dechlorination.

Photodegradation could lead to a more diverse array of products. 4-hydroxy-1H-pyrazole-3-carboxylate could be formed through photolytic dechlorination and hydroxylation. More extensive photo-oxidation could lead to the cleavage of the pyrazole ring, resulting in various smaller, non-aromatic organic acids and aldehydes. The identification of fourteen different transformation products for the pyrazole herbicide pyraclonil highlights the complexity of photodegradation pathways. nih.gov

Definitive identification and characterization of the environmental transformation products of this compound would require dedicated laboratory studies using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to analyze samples from biodegradation, photodegradation, and hydrolysis experiments.

Future Research Directions and Interdisciplinary Perspectives

Development of Sustainable and Green Synthetic Routes for Pyrazole (B372694) Carboxylates

The synthesis of pyrazole derivatives has traditionally relied on methods that often involve hazardous organic solvents such as ethanol, toluene, and acetone. tandfonline.com Recognizing the environmental impact of such processes, a significant future direction is the development of green and sustainable synthetic strategies for pyrazole carboxylates. nih.govresearchgate.net This shift is driven by the principles of green chemistry, which prioritize atom economy, the use of environmentally benign solvents, and the reduction of waste. nih.govresearchgate.net

Key areas of focus in developing these sustainable routes include:

Solvent-Free Reactions: Conducting reactions without a solvent medium minimizes the use and disposal of harmful organic solvents. tandfonline.com

Aqueous Media Synthesis: Utilizing water as a solvent is a cornerstone of green chemistry, offering an eco-friendly and cost-effective alternative to organic solvents. thieme-connect.com

Alternative Energy Sources: The use of renewable energy sources like microwave and ultrasonic irradiation can lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netroyal-chem.com

Recyclable Catalysts: The development and use of heterogeneous or recyclable catalysts, such as nano-ZnO, can improve the efficiency and sustainability of pyrazole synthesis. mdpi.com

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. nih.govrsc.org This approach is inherently atom-economical and reduces the number of synthetic steps and purification processes required. researchgate.net

Table 1: Comparison of Conventional vs. Green Synthetic Routes for Pyrazoles

| Feature | Conventional Synthesis | Green Synthesis |

|---|---|---|

| Solvents | Often uses hazardous organic solvents (e.g., toluene, acetone, CH2Cl2). tandfonline.com | Employs green solvents (e.g., water) or solvent-free conditions. tandfonline.comthieme-connect.com |

| Energy | Typically relies on conventional heating methods. | Utilizes alternative energy sources like microwave or ultrasonic irradiation. royal-chem.com |

| Catalysts | May use stoichiometric amounts of reagents. | Focuses on recyclable and environmentally benign catalysts. nih.gov |

| Efficiency | Often involves multiple steps with intermediate purification. | Emphasizes one-pot, multicomponent reactions for higher atom economy. nih.govrsc.org |

| Environmental Impact | Higher generation of chemical waste and use of toxic materials. | Minimal chemical waste and reduced environmental footprint. researchgate.net |

Future research will likely focus on optimizing these green methods for the specific synthesis of functionalized pyrazole carboxylates, making the production of these valuable compounds more economically and environmentally viable.

Exploration of Novel Chemical Reactivity and Transformation Pathways

While the Knorr synthesis and 1,3-dipolar cycloadditions are classical methods for creating the pyrazole core, future research is directed towards discovering and harnessing novel chemical reactivity and transformation pathways. mdpi.commdpi.comnih.gov This exploration is crucial for accessing new chemical space and synthesizing pyrazole derivatives with unprecedented structural complexity and functionality.

Emerging areas of investigation include:

Advanced Cycloaddition Reactions: Developing new variations of [3+2] cycloaddition reactions, potentially using novel catalysts or reaction conditions, can provide more efficient and regioselective routes to tetrasubstituted pyrazoles. nih.govorganic-chemistry.org

Transition-Metal-Free Synthesis: Creating C-N bonds without the need for transition metals is a significant goal, and methods utilizing catalysts like molecular iodine are being explored to synthesize sulfonated pyrazoles under mild conditions. mdpi.com

Photocatalysis: The use of light to mediate chemical reactions offers a powerful tool for forging new bonds under gentle conditions. Photocatalytic cascade reactions are being developed for the synthesis of bromo-substituted pyrazoles, for instance. organic-chemistry.org

Multicomponent Synthesis of Fused Systems: Expanding the scope of MCRs to build complex, fused heterocyclic systems, such as pyrazolopyridines and pyrazolo[1,5-a]pyrimidines, is a promising avenue for creating novel bioactive scaffolds. researchgate.netnih.gov

Computational Mechanism Studies: The use of computational chemistry to model reaction pathways can provide deep insights into reaction mechanisms, such as unexpected rearrangements or the formation of unusual products, guiding the rational design of new synthetic methods. mdpi.com

The continued exploration of these novel synthetic strategies will not only expand the toolkit available to organic chemists but also enable the creation of a more diverse library of pyrazole carboxylates for various applications.

Integration of Machine Learning and AI in Pyrazole Chemistry Research

The integration of computational tools, particularly machine learning (ML) and artificial intelligence (AI), is set to revolutionize pyrazole chemistry research. eurasianjournals.com These technologies offer the potential to dramatically accelerate the discovery and development of new pyrazole derivatives by providing predictive insights into their properties and behavior. eurasianjournals.com

Future applications of AI and ML in this field include:

Predictive Modeling: Computational methods like molecular modeling and quantum mechanical calculations (e.g., Density Functional Theory) are already used to predict the structural and electronic properties of pyrazoles. eurasianjournals.com ML algorithms, such as artificial neural networks (ANNs), can be trained on existing data to develop robust Quantitative Structure-Activity Relationship (QSAR) models that predict the biological activity of new, unsynthesized pyrazole analogues. nih.gov

Accelerated Drug Discovery: By predicting binding modes and affinities to biological targets, computational chemistry can identify promising lead compounds and optimize their pharmacological profiles in a cost-effective and efficient manner. eurasianjournals.com

Reaction Optimization and Prediction: AI can be used to analyze vast datasets of chemical reactions to predict optimal reaction conditions, suggest novel synthetic routes, and even forecast the outcomes of unexplored chemical transformations.

Design of Novel Therapeutics: Machine learning models can help design novel pyrazole derivatives with enhanced efficacy and safety profiles by identifying key structural features that influence their therapeutic potential. eurasianjournals.com

Table 2: Applications of AI and Machine Learning in Pyrazole Chemistry

| Application Area | AI/ML Technique | Objective |

|---|---|---|

| Drug Discovery | Artificial Neural Networks (ANNs), Boosted Trees | Develop QSAR models to predict antitumor or other biological activities. nih.gov |

| Lead Optimization | Molecular Modeling, Docking Studies | Predict binding modes and affinities to biological targets to enhance efficacy. eurasianjournals.com |

| Materials Design | Quantum Mechanical Calculations | Elucidate electronic structure and properties to design novel materials. eurasianjournals.com |

| Reaction Prediction | Machine Learning Algorithms | Forecast reaction outcomes and optimize synthetic conditions for higher yields. eurasianjournals.com |

While challenges like the accuracy of force fields and computational scalability remain, the continued development of these technologies holds immense promise for advancing our understanding of pyrazole derivatives. eurasianjournals.com

Expanding Applications in Emerging Fields of Chemistry and Materials Science

Pyrazole derivatives are well-established as privileged scaffolds in medicinal chemistry and agrochemicals, found in numerous pharmaceuticals and pesticides. nih.govnih.govjetir.org However, future research is aimed at expanding their applications into new and emerging areas of chemistry and materials science, leveraging their unique structural and electronic properties. royal-chem.comijrpr.com

Potential growth areas for pyrazole carboxylates and related derivatives include:

Materials Science: Pyrazoles are being investigated for their use in the development of novel materials. jetir.org This includes their incorporation into conductive polymers, fluorescent dyes for biological imaging and sensor development, and as UV stabilizers. tandfonline.comjetir.org

Optoelectronics: The tunable electronic properties of pyrazole systems make them attractive candidates for optoelectronic applications. Research into pyrazole-based materials for use in solar energy conversion and other advanced energy materials is an active area of exploration. royal-chem.comresearchgate.net

Catalysis: N-unsubstituted pyrazoles can act as versatile ligands in homogeneous catalysis due to their proton-responsive nature. nih.gov Their ability to coordinate with metal centers opens up possibilities for designing new catalysts for a wide range of organic transformations.

Consumer Products: Pyrazole derivatives are already used in the manufacturing of dyes and plastics. royal-chem.com Further research could lead to the development of new pyrazole-based polymers and colorants with enhanced properties.

The structural versatility of the pyrazole ring allows for fine-tuning of its physicochemical properties, making it an ideal building block for creating functional molecules tailored to specific, high-tech applications. ijrpr.com As research continues, the scope of applications for compounds like methyl 4-chloro-1H-pyrazole-3-carboxylate is expected to broaden significantly.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.